molecular formula C23H16N2O4S B2859840 8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-48-4

8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2859840
CAS RN: 883955-48-4
M. Wt: 416.45
InChI Key: KCRUMLZBLVCRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that exhibits various biological activities, including anticancer, anti-inflammatory, and antifungal properties.

Mechanism of Action

The compound exerts its biological activity by binding to specific targets in cells. It has been shown to bind to tubulin, a protein involved in cell division, and inhibit its polymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The compound also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
The compound has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes in cells. The compound also inhibits the activity of matrix metalloproteinases, enzymes involved in tissue remodeling, and angiogenesis. Additionally, the compound has been shown to have antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in organic solvents. The compound also exhibits high potency against cancer cells and has a low toxicity profile. However, the compound has some limitations as well. It has poor aqueous solubility, which can limit its bioavailability in vivo. Additionally, the compound has not been extensively studied in animal models, which can limit its potential for clinical use.

Future Directions

There are several future directions for research on this compound. One area of interest is the development of analogs with improved aqueous solubility and bioavailability. Another area of research is the investigation of the compound's activity in animal models of cancer and inflammation. Additionally, the compound's potential as a therapeutic agent for other diseases, such as fungal infections, should be explored. Overall, 8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has significant potential as a lead compound for the development of novel therapeutics.

Synthesis Methods

The synthesis of 8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves the condensation of 2-aminothiophene with p-tolualdehyde followed by cyclization with 4-hydroxycoumarin and 2,4-diaminopyrimidine under reflux conditions. The final product is obtained after recrystallization from ethanol.

Scientific Research Applications

The compound has been extensively studied for its anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, the compound has been shown to have anti-inflammatory activity by inhibiting the production of cytokines and prostaglandins.

properties

IUPAC Name

8-methoxy-3-(4-methylphenyl)-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S/c1-13-5-7-14(8-6-13)25-21(18-4-3-11-30-18)24-22-19(23(25)27)20(26)16-10-9-15(28-2)12-17(16)29-22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRUMLZBLVCRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=C(O3)C=C(C=C4)OC)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.